molecular formula C11H22N2O3S B2730193 1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol CAS No. 1396875-96-9

1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol

Cat. No.: B2730193
CAS No.: 1396875-96-9
M. Wt: 262.37
InChI Key: MVIQASKZBLULPF-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules and pharmaceuticals .

Preparation Methods

The synthesis of 1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the piperazine ring can be modified with different substituents using alkyl halides or sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, potentially inhibiting their activity or modulating their function . This interaction can lead to a range of biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol can be compared with other piperazine derivatives, such as:

    2-piperazin-1-yl-ethanol: Similar in structure but lacks the cyclopropyl and ethylsulfonyl groups, which may affect its biological activity and chemical reactivity.

    1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Another piperazine derivative with different substituents, leading to distinct biological properties and applications.

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-cyclopropyl-2-(4-ethylsulfonylpiperazin-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-2-17(15,16)13-7-5-12(6-8-13)9-11(14)10-3-4-10/h10-11,14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIQASKZBLULPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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